molecular formula C17H16N2O5 B2491803 1,3-dimethyl 5-[(phenylcarbamoyl)amino]benzene-1,3-dicarboxylate CAS No. 401577-80-8

1,3-dimethyl 5-[(phenylcarbamoyl)amino]benzene-1,3-dicarboxylate

Cat. No.: B2491803
CAS No.: 401577-80-8
M. Wt: 328.324
InChI Key: WQFBGPQIFHDFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl 5-[(phenylcarbamoyl)amino]benzene-1,3-dicarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl 5-[(phenylcarbamoyl)amino]benzene-1,3-dicarboxylate typically involves a multi-step process. One common method includes the reaction of 1,3-dimethylbenzene with phosgene to form the corresponding acid chloride, which is then reacted with phenyl isocyanate to yield the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl 5-[(phenylcarbamoyl)amino]benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the phenylcarbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1,3-dimethyl 5-[(phenylcarbamoyl)amino]benzene-1,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,3-dimethyl 5-[(phenylcarbamoyl)amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The phenylcarbamoyl group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the compound’s aromatic rings can participate in π-π interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethylbenzene: A simpler aromatic compound with similar structural features.

    Phenyl isocyanate: Shares the phenylcarbamoyl group but lacks the dicarboxylate moiety.

    Benzene-1,3-dicarboxylic acid: Contains the dicarboxylate group but without the phenylcarbamoyl substitution.

Uniqueness

1,3-dimethyl 5-[(phenylcarbamoyl)amino]benzene-1,3-dicarboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

dimethyl 5-(phenylcarbamoylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-23-15(20)11-8-12(16(21)24-2)10-14(9-11)19-17(22)18-13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFBGPQIFHDFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)NC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.